

Safety and Handling of Ethyl Citronellate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl citronellate

Cat. No.: B1614930

[Get Quote](#)

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

Ethyl citronellate (CAS No. 26728-44-9) is a colorless liquid with a fruity, citrus-like aroma.[1] [2] It belongs to the class of unsaturated branched esters and is primarily utilized as a fragrance and flavoring agent.[2] While it is not widely offered commercially, its potential application in various formulations necessitates a thorough understanding of its safety profile and handling requirements.[1]

This guide provides a comprehensive overview of the known physicochemical properties, toxicological data (including read-across data from structurally similar compounds), and detailed guidelines for the safe handling, storage, and emergency procedures related to **ethyl citronellate**. Due to the limited publicly available toxicological data for **ethyl citronellate**, a weight-of-evidence approach incorporating information from related citronellyl esters is employed to provide a conservative assessment of its potential hazards.

Physicochemical and Toxicological Data

Quantitative data for **ethyl citronellate** and its structural analogs are summarized below. It is critical to note that direct experimental toxicity data for **ethyl citronellate** is limited, and information from related compounds is used for a read-across safety assessment.[2][3]

Physical and Chemical Properties

The known physical and chemical properties of **ethyl citronellate** are presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions, including potential for volatilization and solubility.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3]
Molecular Weight	198.3 g/mol	[3]
CAS Number	26728-44-9	[3]
Appearance	Colorless clear liquid	[2]
Boiling Point	240 °C @ 760 mmHg	[2]
Flash Point	103.89 °C (219 °F) (TCC)	[2]
Specific Gravity	0.886 - 0.894 @ 25 °C	[2]
Refractive Index	1.436 - 1.443 @ 20 °C	[2]
Solubility	Insoluble in water; Soluble in alcohol and oils	[1][2]
Water Solubility	5.686 mg/L @ 25 °C (estimated)	[2]
logP (o/w)	4.196 (estimated)	[2]

Toxicological Data Summary

Specific toxicological endpoints for **ethyl citronellate**, such as oral, dermal, and inhalation toxicity, have not been determined according to available literature.[2] GHS classification and hazard statements are also unavailable.[2][3] Therefore, data from structurally related citronellyl esters, as assessed by the Research Institute for Fragrance Materials (RIFM), are presented in Table 2 to provide insight into the potential toxicological profile. This read-across approach is a standard methodology for assessing data-poor substances.

Toxicological Endpoint	Result for Structural Analogs	Analog Compound(s)	Reference(s)
Genotoxicity	Negative in BlueScreen Assay	Citronellyl valerate	[4]
Clastogenicity	Non-clastogenic in in vitro micronucleus test	Citronellyl formate	[4]
Repeated Dose Toxicity	Derived NOAEL: 66.7 mg/kg/day	Citronellyl formate	[4]
Skin Sensitization	Data is required for a full assessment	-	[5]

Experimental Protocols for Safety Assessment

For novel compounds like **ethyl citronellate**, a battery of toxicological tests is required to characterize potential hazards. The following sections detail representative methodologies for key in vivo and in vitro assays.

Dermal Irritation/Corrosion Testing (OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

- **Animal Model:** Healthy, young adult albino rabbits (typically 3).
- **Test Substance Application:** 0.5 mL of the liquid test substance is applied to a small area (~6 cm²) of clipped, intact skin on the back of each animal.
- **Exposure:** The application site is covered with a gauze patch and occlusive dressing for a 4-hour exposure period. A separate site on the same animal remains untreated to serve as a control.
- **Observation:** After 4 hours, the dressing is removed, and the site is gently cleaned. Dermal reactions, including erythema (redness) and edema (swelling), are scored at 1, 24, 48, and

72 hours after patch removal.

- **Scoring:** Observations are scored using the Draize scale (0=no effect, 4=severe effect).[6]
The mean scores for each effect are calculated for all animals at each time point.
- **Classification:** The substance is classified as an irritant if the mean score for either erythema or edema is ≥ 2.3 for at least 2 of the 3 animals. Corrosive effects are noted if full-thickness destruction of the skin occurs.

Eye Irritation/Corrosion Testing (OECD 405)

This assay evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

- **Animal Model:** A single healthy, adult albino rabbit is used for an initial test.
- **Test Substance Instillation:** 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control. The eyelids are held together for approximately one second.
- **Observation:** The eye is examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
- **Confirmation Test:** If severe, corrosive, or irreversible effects are not observed, the test is confirmed using two additional rabbits.
- **Scoring:** Ocular reactions are scored according to the Draize scale.[7]
- **Classification:** Classification is based on the severity and reversibility of the lesions. Substances causing corneal opacity or other severe, irreversible eye damage within 21 days are classified as causing serious eye damage. Reversible effects are classified as eye irritation.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for identifying chemicals with the potential to cause allergic contact dermatitis. It measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of sensitization.

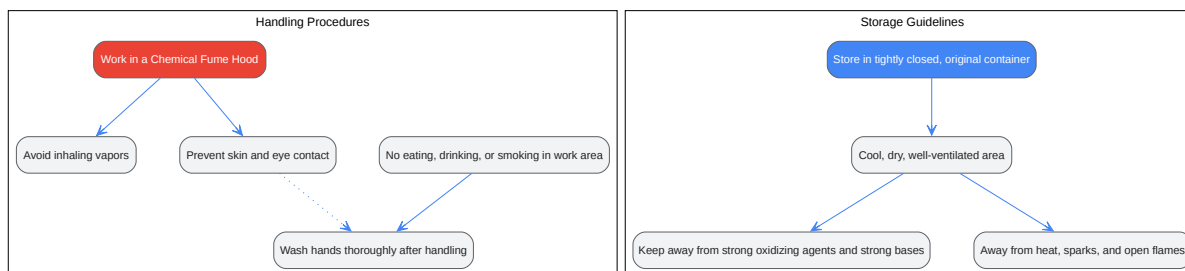
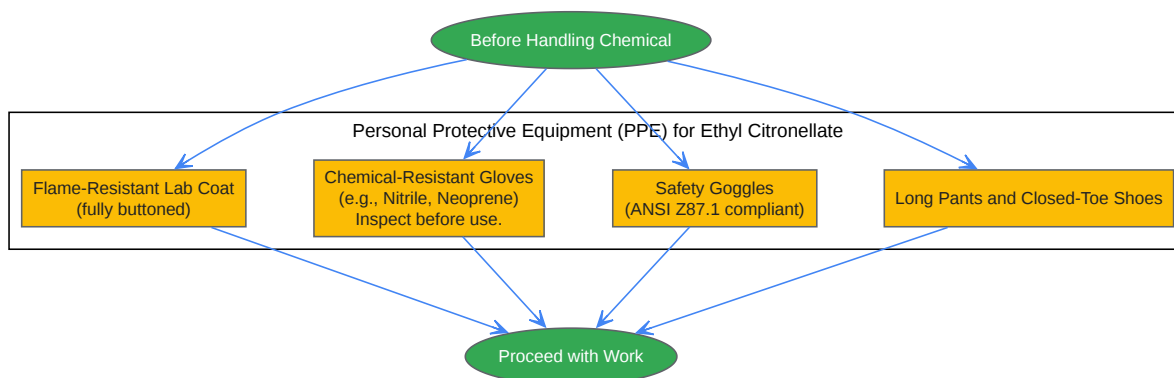
Methodology:

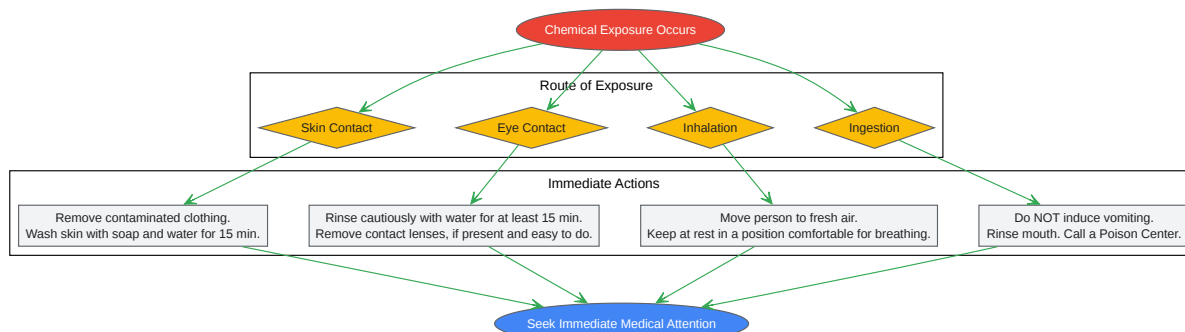
- **Animal Model:** Groups of female CBA/J or BALB/c mice (typically 4-5 per group).
- **Test Substance Application:** The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations, plus a vehicle control. 25 μ L of the test substance or control is applied to the dorsal surface of each ear for three consecutive days.
- **Lymphocyte Proliferation Measurement:** Five days after the first application, mice are injected intravenously with ^3H -methyl thymidine.
- **Sample Collection & Processing:** Approximately 5 hours after the injection, mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared and incubated.
- **Data Analysis:** The incorporation of ^3H -methyl thymidine is measured using a β -scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
- **Classification:** A substance is classified as a sensitizer if at least one concentration results in an $\text{SI} \geq 3$.^[8] The Estimated Concentration needed to produce an SI of 3 (EC3) is calculated by interpolation from the dose-response curve and is used to determine the potency of the sensitizer.^[9]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL CITRONELLATE | 26728-44-9 [chemicalbook.com]
- 2. ethyl citronellate, 26728-44-9 [thegoodscentscompany.com]
- 3. Page loading... [guidechem.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. cir-safety.org [cir-safety.org]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. <ftp.cdc.gov> [<ftp.cdc.gov>]
- To cite this document: BenchChem. [Safety and Handling of Ethyl Citronellate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614930#safety-and-handling-guidelines-for-ethyl-citronellate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com